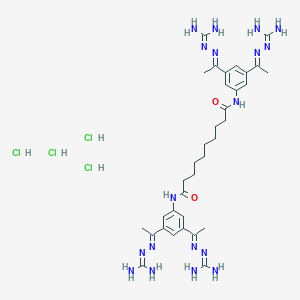

Semapimod (tetrahydrochloride)

Overview

Description

Streptomyces parvullus. It is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . Actinomycin D is known for its ability to bind to DNA and inhibit RNA synthesis, making it a potent cytotoxic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinomycin D is typically isolated from the fermentation broth of Streptomyces parvullus. The production involves culturing the bacterium under specific conditions to optimize the yield of the compound. The fermentation process is carried out in a medium containing glucose, peptone, and yeast extract, with the pH maintained around 7.0 . The compound is then extracted using organic solvents and purified through chromatography techniques .

Industrial Production Methods: Industrial production of actinomycin D involves large-scale fermentation using bioreactors. The fermentation conditions are carefully controlled to maximize the yield. After fermentation, the broth is subjected to extraction and purification processes to obtain high-purity actinomycin D. The purified compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Actinomycin D undergoes various chemical reactions, including:

Oxidation: Actinomycin D can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the chromophore structure of actinomycin D, affecting its binding affinity to DNA.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Various alkylating agents, halogens.

Major Products: The major products formed from these reactions include various actinomycin derivatives with modified chromophore structures and altered biological activities .

Scientific Research Applications

Actinomycin D has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA intercalation on molecular structures.

Medicine: Widely used in chemotherapy to treat various cancers.

Mechanism of Action

Actinomycin D exerts its effects by binding to the DNA at the transcription initiation complex. It intercalates between the guanine-cytosine base pairs of the DNA, forming a stable complex that prevents the elongation of RNA chains by RNA polymerase . This inhibition of RNA synthesis leads to a decrease in protein synthesis, ultimately resulting in cell death. The primary molecular targets of actinomycin D are the DNA and RNA polymerase enzymes .

Comparison with Similar Compounds

- Actinomycin X1

- Actinomycin X2

- Actinomycin X0β

- Echinomycin

Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .

Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.

Biological Activity

Semapimod, also known as CNI-1493, is a synthetic guanylhydrazone compound that has garnered attention for its anti-inflammatory and immunomodulatory properties. This article delves into the biological activity of Semapimod tetrahydrochloride, focusing on its mechanisms of action, effects on various inflammatory pathways, and potential therapeutic applications.

- Molecular Formula : C₃₄H₅₆Cl₄N₁₈O₂

- Molecular Weight : 890.74 g/mol

- CAS Number : 164301-51-3

- Boiling Point : 1025.8ºC at 760 mmHg

- Flash Point : 574.2ºC

Semapimod primarily acts as an inhibitor of proinflammatory cytokine production. It has been shown to inhibit the production of key cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in mediating inflammatory responses.

- Toll-like Receptor (TLR) Signaling Inhibition :

- MAPK Pathway Modulation :

- Nitric Oxide Production :

In Vitro Studies

In vitro experiments have demonstrated that Semapimod effectively reduces inflammatory responses in various cell types:

- In rat IEC-6 intestinal epithelial cells, it inhibited activation of NF-kB and COX-2 induced by TLR ligands but not by IL-1β or other stressors .

- The compound has been shown to suppress the degradation of IκBα induced by LPS at lower concentrations but is less effective at higher concentrations .

In Vivo Studies

In preclinical animal models, Semapimod has displayed promising results:

- Endothelial Dysfunction : In Obese Zucker rats, administration of Semapimod (5 mg/kg) for two weeks improved endothelium-dependent vasorelaxation and restored Akt phosphorylation and cGMP production .

- Cytokine Storm Suppression : In studies involving interleukin-2 (IL-2), Semapimod was able to suppress cytokine storm without diminishing the anticancer efficacy of IL-2, allowing for higher therapeutic doses .

Clinical Applications and Case Studies

Semapimod's potential therapeutic applications span several inflammatory and autoimmune disorders:

- Crohn's Disease : In a preliminary clinical trial involving patients with moderate to severe Crohn's disease, Semapimod demonstrated positive clinical changes including endoscopic improvement and healing of fistulae without significant adverse effects .

- Post-Endoscopic Retrograde Cholangiopancreatography (ERCP) Pancreatitis : A small clinical trial indicated a reduction in hyperamylasemia levels post-procedure, although significant suppression was not observed .

Summary of Findings

| Study Type | Model/Condition | Dosage/Administration | Key Findings |

|---|---|---|---|

| In Vitro | Rat IEC-6 cells | N/A | Inhibition of TLR4 signaling |

| In Vivo | Obese Zucker rats | 5 mg/kg i.p., daily for 2 weeks | Improved endothelial function |

| Clinical Trial | Crohn's Disease | IV administration | Endoscopic improvement noted |

| Clinical Trial | Post-ERCP pancreatitis | IV administration | Reduced incidence of hyperamylasemia |

Properties

CAS No. |

164301-51-3 |

|---|---|

Molecular Formula |

C34H56Cl4N18O2 |

Molecular Weight |

890.7 g/mol |

IUPAC Name |

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |

InChI Key |

MAHASPGBAIQZLY-MTJUHGJCSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

Isomeric SMILES |

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |

Synonyms |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Semapimod hydrochloride?

A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.

Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?

A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.

Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?

A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.

Q4: What are the limitations of the current research on Semapimod hydrochloride?

A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.